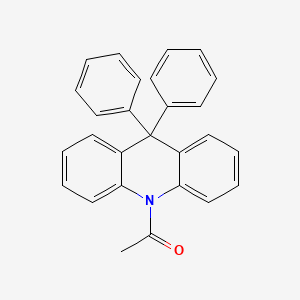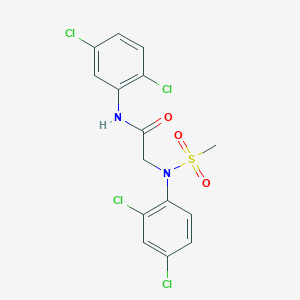![molecular formula C22H24O3 B4883671 1-[4-(2-ethoxyphenoxy)butoxy]naphthalene](/img/structure/B4883671.png)
1-[4-(2-ethoxyphenoxy)butoxy]naphthalene
Vue d'ensemble
Description
1-[4-(2-ethoxyphenoxy)butoxy]naphthalene, also known as NP-1, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
1-[4-(2-ethoxyphenoxy)butoxy]naphthalene has been studied for its potential applications in various scientific fields, including materials science, biomedical research, and environmental science. In materials science, 1-[4-(2-ethoxyphenoxy)butoxy]naphthalene has been used as a dopant in organic light-emitting diodes (OLEDs) due to its high electron mobility and stability. In biomedical research, 1-[4-(2-ethoxyphenoxy)butoxy]naphthalene has been investigated for its anticancer properties and as a potential therapeutic agent for Alzheimer's disease. In environmental science, 1-[4-(2-ethoxyphenoxy)butoxy]naphthalene has been studied for its ability to remove heavy metals from contaminated water.
Mécanisme D'action
The mechanism of action of 1-[4-(2-ethoxyphenoxy)butoxy]naphthalene is not fully understood, but it is believed to interact with specific molecular targets in cells. In cancer cells, 1-[4-(2-ethoxyphenoxy)butoxy]naphthalene has been shown to induce apoptosis (cell death) by activating the caspase pathway. In Alzheimer's disease, 1-[4-(2-ethoxyphenoxy)butoxy]naphthalene has been investigated for its ability to inhibit the aggregation of beta-amyloid peptides, which are thought to play a role in the development of the disease.
Biochemical and Physiological Effects:
1-[4-(2-ethoxyphenoxy)butoxy]naphthalene has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, 1-[4-(2-ethoxyphenoxy)butoxy]naphthalene has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth. In Alzheimer's disease, 1-[4-(2-ethoxyphenoxy)butoxy]naphthalene has been investigated for its ability to improve cognitive function and reduce beta-amyloid aggregation. In environmental science, 1-[4-(2-ethoxyphenoxy)butoxy]naphthalene has been shown to effectively remove heavy metals from contaminated water.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-(2-ethoxyphenoxy)butoxy]naphthalene has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, one limitation is that it is a synthetic compound, which may limit its applications in certain fields. Additionally, the mechanism of action of 1-[4-(2-ethoxyphenoxy)butoxy]naphthalene is not fully understood, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-[4-(2-ethoxyphenoxy)butoxy]naphthalene. In materials science, further studies could investigate the use of 1-[4-(2-ethoxyphenoxy)butoxy]naphthalene as a dopant in other electronic devices. In biomedical research, further studies could investigate the potential therapeutic applications of 1-[4-(2-ethoxyphenoxy)butoxy]naphthalene for other diseases. In environmental science, further studies could investigate the effectiveness of 1-[4-(2-ethoxyphenoxy)butoxy]naphthalene in removing other types of contaminants from water. Overall, 1-[4-(2-ethoxyphenoxy)butoxy]naphthalene has significant potential for various scientific applications and warrants further investigation.
Propriétés
IUPAC Name |
1-[4-(2-ethoxyphenoxy)butoxy]naphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O3/c1-2-23-21-13-5-6-14-22(21)25-17-8-7-16-24-20-15-9-11-18-10-3-4-12-19(18)20/h3-6,9-15H,2,7-8,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZQJXWUGFIGPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCCOC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Ethoxyphenoxy)butoxy]naphthalene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(3-chlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B4883611.png)

![5-(3,4-dichlorophenyl)-N-[3-(pentanoylamino)phenyl]-2-furamide](/img/structure/B4883624.png)
![N-2-propyn-1-yl-N-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-propen-1-amine](/img/structure/B4883631.png)
![1-{4-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}ethanone](/img/structure/B4883649.png)

![4-({1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}oxy)-N-(2-pyridinylmethyl)benzamide](/img/structure/B4883664.png)
![2-(5-bromo-2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4883693.png)
![3-{1-[2-chloro-5-(trifluoromethyl)benzoyl]-4-piperidinyl}-N-cyclopropylpropanamide](/img/structure/B4883698.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-chloro-4-methoxybenzamide](/img/structure/B4883707.png)
![5-{[(4-chloro-3-fluorophenyl)amino]methylene}-1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4883714.png)
![2-{[2-(2-fluorophenoxy)ethyl]thio}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4883719.png)